molecular formula C22H31BrN2 B12548604 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide CAS No. 142450-59-7

4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide

Cat. No.: B12548604
CAS No.: 142450-59-7
M. Wt: 403.4 g/mol
InChI Key: UOEPRKZALRLENB-UHFFFAOYSA-M
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Description

4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide is a synthetic organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a pyridinium ion, a dimethylamino group, and a heptyl chain, making it a versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide typically involves the condensation of 4-dimethylaminobenzaldehyde with a pyridinium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridinium derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Employed in biochemical assays and as a fluorescent probe for studying biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, altering their function and activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide is unique due to its specific structural features, such as the heptyl chain and the pyridinium ion. These characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

142450-59-7

Molecular Formula

C22H31BrN2

Molecular Weight

403.4 g/mol

IUPAC Name

4-[2-(1-heptylpyridin-1-ium-4-yl)ethenyl]-N,N-dimethylaniline;bromide

InChI

InChI=1S/C22H31N2.BrH/c1-4-5-6-7-8-17-24-18-15-21(16-19-24)10-9-20-11-13-22(14-12-20)23(2)3;/h9-16,18-19H,4-8,17H2,1-3H3;1H/q+1;/p-1

InChI Key

UOEPRKZALRLENB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C.[Br-]

Origin of Product

United States

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